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n6-Methyladenosin -

n6-Methyladenosin

Catalog Number: EVT-14046422
CAS Number:
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N6-methyladenosine (m6A) is a prevalent and significant internal modification found in eukaryotic messenger RNA (mRNA). This modification plays a crucial role in various biological processes, including RNA stability, splicing, translation, and degradation. The presence of m6A has been linked to the regulation of gene expression and is implicated in several physiological and pathological conditions, such as development, differentiation, and cancer progression .

Source

N6-methyladenosine is synthesized in cells by specific methyltransferases that transfer a methyl group to the nitrogen atom at the sixth position of the adenine base within RNA molecules. The enzymes responsible for this modification include the methyltransferase complex composed of METTL3, METTL14, and other associated proteins .

Classification

N6-methyladenosine belongs to a broader class of modifications known as epitranscriptomic marks. These modifications are critical for post-transcriptional regulation and can influence RNA behavior without altering the underlying genetic code. Other common RNA modifications include N1-methyladenosine and 5-methylcytosine, but m6A is the most abundant and well-studied among them .

Synthesis Analysis

Methods

The synthesis of N6-methyladenosine involves enzymatic methylation where methyl groups are added to adenosine residues in RNA. This process is catalyzed by methyltransferases that recognize specific RNA sequences or structures.

Technical Details:

  • Methyltransferases: The primary enzyme responsible for m6A modification is METTL3, which works in conjunction with METTL14 and other cofactors. These enzymes recognize specific motifs in RNA to carry out their function.
  • Chemical Labeling Techniques: Recent advancements have introduced methods like m6A-ORL-Seq, which utilize selective chemical labeling for transcriptome-wide profiling of m6A sites . This method allows for high-resolution mapping of m6A modifications.
Molecular Structure Analysis

Structure

The molecular structure of N6-methyladenosine consists of an adenosine molecule with a methyl group attached to the nitrogen atom at the sixth position. The chemical formula for N6-methyladenosine is C₁₁H₁₅N₅O₄.

Chemical Reactions Analysis

Reactions

N6-methyladenosine participates in various biochemical reactions primarily through its role in RNA metabolism.

Technical Details:

  • Methylation Reaction: The addition of a methyl group to adenosine occurs via a transfer reaction facilitated by methyltransferases.
  • Demethylation: Enzymes such as FTO (fat mass and obesity-associated protein) can remove the methyl group from m6A, reversing its effects on RNA stability and function .
Mechanism of Action

Process

The mechanism of action for N6-methyladenosine involves its interaction with RNA-binding proteins that recognize this modification. These interactions influence various aspects of RNA biology.

Data

  • Influence on Translation: m6A modification enhances translation efficiency by promoting ribosome binding.
  • Regulation of Stability: It affects mRNA stability by influencing decay pathways mediated by specific RNA-binding proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: N6-methyladenosine is typically found as part of nucleic acid structures within cells.
  • Solubility: It is soluble in water due to its polar nature.

Chemical Properties

  • Stability: N6-methyladenosine is relatively stable under physiological conditions but can be hydrolyzed under extreme pH or temperature conditions.
  • Reactivity: It can participate in further chemical reactions involving nucleophilic attack due to the presence of functional groups.
Applications

Scientific Uses

N6-methyladenosine has several important applications in scientific research:

  • Epitranscriptomics: It serves as a key marker for studying post-transcriptional regulation mechanisms.
  • Disease Research: Investigating m6A modifications can provide insights into diseases such as cancer, where dysregulation of this modification has been observed .
  • Biotechnology: Techniques like m6A-ELISA facilitate the quantification of m6A levels across different samples, aiding in the understanding of its biological roles .
Introduction to N⁶-Methyladenosine in Epitranscriptomics

N⁶-methyladenosine (m⁶A) represents the most abundant internal chemical modification in eukaryotic messenger RNA (mRNA), forming a critical layer of post-transcriptional gene regulation known as epitranscriptomics. This reversible methylation occurs at the nitrogen-6 position of adenosine residues, dynamically influencing RNA metabolism, cellular differentiation, stress responses, and disease pathogenesis. The modification constitutes ~0.1–0.4% of total adenosines and ~50% of all methylated ribonucleotides across biological systems [1] [8].

Historical Discovery and Early Characterization of m⁶A

The identification of m⁶A emerged from pioneering work in the 1970s utilizing radioactive [³H]-methionine labeling. Key studies revealed:

  • 1974–1975: Desrosiers et al. and Perry et al. independently detected m⁶A in polyadenylated RNA from mammalian cells. This discovery was serendipitous, as researchers initially sought to characterize mRNA 5ʹ-cap structures but identified methylation in internal adenosines instead [1] [5].
  • Early Techniques: Digestion of radiolabeled RNA coupled with chromatography showed m⁶A as the dominant modified base. Initial studies estimated 1–3 m⁶A sites per 1,000 nucleotides in HeLa cell mRNA [1] [7].
  • Consensus Motif: By the 1980s, the DRACH motif (D=G/A/U; R=G/A; H=A/C/U) was established as the primary sequence context for m⁶A deposition, though technological limitations hindered precise mapping for decades [3] [5].
  • Functional Hypotheses: Early work proposed roles in RNA stability, evidenced by Sommer et al. (1978) showing reduced half-life of m⁶A-containing mRNAs—a prediction later validated by modern epitranscriptomics [1] [7].

Table 1: Key Milestones in m⁶A Discovery

YearDiscoverySignificance
1974First detection in mammalian mRNAIdentified m⁶A as a major RNA modification
1975Quantification in viral RNAsRevealed conservation in influenza, SV40 viruses
1978Correlation with mRNA stabilityProposed functional impact on RNA decay
1997METTL3 methyltransferase cloningIsolated the core catalytic "writer" enzyme

Evolutionary Conservation of m⁶A Across Species

m⁶A exhibits remarkable phylogenetic conservation, underscoring its fundamental biological roles:

  • Ubiquity: Detected in mammals, plants (Arabidopsis), insects (Drosophila), zebrafish, yeast (S. cerevisiae), and even bacteria, indicating ancient evolutionary origins [1] [4] [8].
  • Developmental Roles:
  • Mammals: Essential for embryonic stem cell pluripotency, spermatogenesis (via ALKBH5), and neural development [1].
  • Plants: Required for floral transition, root growth, and stress responses [1] [4].
  • Drosophila: Regulates oogenesis through Notch signaling [1].
  • Viral Dependence: Influenza A virus (IAV) hemagglutinin (HA) mRNAs conserve DRACH motifs across subtypes. H1 strains retain ≥4 DRACH sites per sequence, suggesting selective pressure to maintain m⁶A-mediated regulation of replication [3] [5].
  • Conservation Mechanisms:
  • The METTL3/14 writer complex is structurally conserved from yeast (IME4/MUM2) to humans.
  • FTO demethylases show conserved roles in energy homeostasis; mutations cause obesity in mice and humans [1] [7].

Table 2: Evolutionary Conservation of DRACH Motifs in Influenza Hemagglutinin

HA SubtypeConserved DRACH MotifsConservation Region
H1≥4 motifsMiddle and 3ʹ regions
H3Moderate (2–3)Central coding sequence
H5Moderate (2–3)3ʹ end
H9Low (0–1)Distributed across sequence

Molecular Architecture of m⁶A Regulatory Machinery

The m⁶A epitranscriptome is dynamically regulated by three conserved protein classes:

Writers: Methyltransferase Complexes

The ~1 MDa multicomponent methyltransferase complex installs m⁶A co-transcriptionally:

  • Core Catalytic Duo: METTL3 (SAM-binding catalytic subunit) and METTL14 (RNA-binding scaffold) form a heterodimer. METTL3 mutations (e.g., D377A/D395A) abolish methyltransferase activity [5] [8].
  • Regulatory Subunits:
  • WTAP: Recruits METTL3/14 to nuclear speckles and stabilizes the complex.
  • VIRMA (KIAA1429): Directs methylation to 3ʹ-UTRs and stop codons.
  • RBM15/15B: Binds U-rich regions to facilitate methylation of specific transcripts (e.g., XIST).
  • ZC3H13: Anchors the complex in the nucleus [5] [6] [8].
  • Additional Writers: METTL16 methylates pre-mRNAs and snRNAs, while METTL5/ZCCHC4 modify ribosomal RNAs [6] [8].

Erasers: Demethylases

Two Fe²⁺/α-ketoglutarate-dependent dioxygenases reverse m⁶A:

  • FTO: Preferentially demethylates m⁶A in nuclear RNA. Associated with obesity and energy metabolism; knockout mice exhibit reduced body mass and impaired dopamine signaling [1] [7].
  • ALKBH5: Localizes to nuclear speckles and regulates mRNA export. Critical in testes, where its loss causes spermatogenesis defects and infertility [1] [5].

Readers: m⁶A-Binding Proteins

Readers decode m⁶A marks into functional outcomes:

  • YTH Domain Family:
  • YTHDF1/3: Promote translation initiation.
  • YTHDF2: Mediates mRNA decay via CCR4-NOT deadenylation complex.
  • YTHDC1: Regulates splicing and nuclear export.
  • Non-YTH Readers:
  • IGF2BPs: Stabilize mRNAs (e.g., MYC, HIF1A) by preventing degradation.
  • HNRNPs: Influence alternative splicing (HNRNPA2B1) and miRNA processing [2] [6] [8].

Table 3: Core m⁶A Regulatory Machinery

ComponentKey ProteinsFunction
WritersMETTL3-METTL14 heterodimerCatalytic core for m⁶A deposition
WTAP, VIRMA, RBM15, ZC3H13Complex stability & site specificity
ErasersFTONuclear demethylation; metabolic regulator
ALKBH5Nuclear speckle demethylation; fertility
ReadersYTHDF1/2/3, YTHDC1/2Translation, decay, splicing, export
IGF2BP1-3, HNRNPA2B1mRNA stabilization, miRNA processing

Properties

Product Name

n6-Methyladenosin

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1

InChI Key

VQAYFKKCNSOZKM-GZCUOZMLSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

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